

GSK1059865: Application Notes for OX1R Research

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Compound of Interest		
Compound Name:	GSK1059865	
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Introduction

GSK1059865 is a potent and highly selective orexin-1 receptor (OX1R) antagonist.[1][2] Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, reward processing, and stress responses, by activating their cognate G protein-coupled receptors, OX1R and OX2R.[3][4][5] OX1R exhibits a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar affinities.[1][4] GSK1059865's high selectivity for OX1R makes it an invaluable tool for elucidating the specific roles of this receptor subtype in various physiological and pathological processes.[1] These application notes provide detailed protocols and data for the use of GSK1059865 as a tool compound in OX1R research.

Molecular and Pharmacological Profile

GSK1059865 is a non-peptide small molecule that acts as a competitive antagonist at the OX1R. Its chemical structure is 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine.[6]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of **GSK1059865** for human and rat orexin receptors.

Table 1: Binding Affinity of **GSK1059865**



Receptor	Species	Radioligand	Ki (nM)	Reference
OX1R	Human	[3H]SB-674042	3.6	[7]
OX1R	Rat	[3H]SB-674042	3.2	[7]
OX2R	Human	[3H]EMPA	126	[8]

Table 2: Functional Antagonism of GSK1059865

Receptor	Species	Assay	рКВ	IC50 (nM)	Reference
OX1R	Human	Calcium Mobilization	8.8	-	[8]
OX1R	-	Orexin-A induced response	8.77 ± 0.12	-	[2]
OX2R	Human	-	6.9	-	[8]

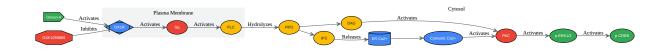
Selectivity Profile:

GSK1059865 demonstrates high selectivity for OX1R over OX2R, with a selectivity ratio of approximately 79 to 100-fold.[1][8] In broader panel screening, **GSK1059865** showed little to no significant affinity for over 100 other receptors, transporters, and ion channels at concentrations up to 1 μM, with the exception of weak affinity for the human κ-opioid receptor (pKi = 6.5) and NK2 receptor (Ki = 920 nM).[7][8]

Signaling Pathways

OX1R activation by orexin-A initiates a cascade of intracellular signaling events. OX1R primarily couples to Gq proteins, but can also interact with Gs and Gi/o proteins, leading to the activation of multiple downstream effectors.[3][4][5][9] **GSK1059865**, as an antagonist, blocks these downstream signaling events upon orexin-A stimulation.





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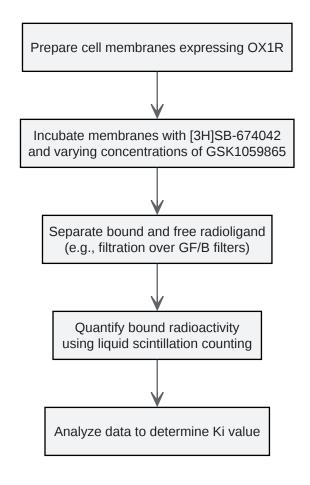
Caption: Simplified OX1R signaling pathway.

Experimental Protocols In Vitro Assays

1. Radioligand Binding Assay

This protocol determines the binding affinity of **GSK1059865** for OX1R using a competitive binding assay with a radiolabeled ligand.





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Caption: Radioligand binding assay workflow.

Materials:

- Cell membranes from CHO-K1 or HEK293 cells stably expressing human or rat OX1R.
- [3H]SB-674042 (Radioligand)
- GSK1059865
- Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
- Wash Buffer: 50 mM HEPES, pH 7.4
- 96-well plates
- Glass fiber filters (GF/B)



- · Scintillation vials and fluid
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of GSK1059865 in binding buffer.
- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of [3H]SB-674042 (final concentration ~0.5 nM), and 50 μ L of the **GSK1059865** dilution.
- For total binding, add 50 μL of binding buffer instead of the competitor. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 μM SB-334867).
- Add 50 μL of cell membrane preparation (5-10 μg of protein) to each well.
- Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
- Harvest the contents of each well onto glass fiber filters using a cell harvester.
- · Wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding and perform non-linear regression analysis to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
- 2. Calcium Mobilization Assay

This functional assay measures the ability of **GSK1059865** to inhibit orexin-A-induced increases in intracellular calcium.

Materials:

- CHO-K1 or HEK293 cells stably expressing human or rat OX1R.
- Orexin-A



• GSK1059865

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- 96- or 384-well black, clear-bottom plates
- Fluorescent plate reader (e.g., FLIPR, FlexStation)

Procedure:

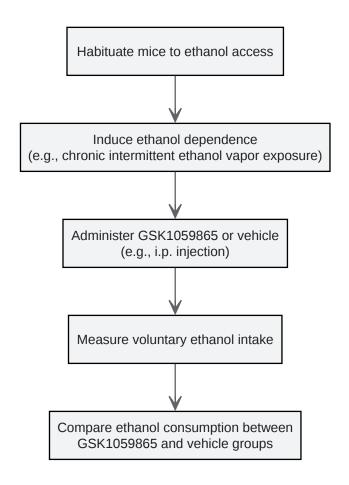
- Plate the cells in 96- or 384-well plates and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Prepare serial dilutions of GSK1059865 in assay buffer and add them to the cells. Incubate for 15-30 minutes at room temperature.
- Prepare a solution of orexin-A in assay buffer at a concentration that elicits ~80% of the maximal response (EC80).
- Place the plate in the fluorescent plate reader and measure baseline fluorescence.
- Add the orexin-A solution to the wells and immediately measure the change in fluorescence over time.
- The antagonistic effect of GSK1059865 is determined by its ability to reduce the orexin-Ainduced fluorescence signal.
- Calculate the IC50 and subsequently the pKB value from the concentration-response curves.
 [2]

In Vivo Protocols

1. Reduction of Ethanol Drinking in Dependent Mice



This protocol describes the use of **GSK1059865** to investigate the role of OX1R in alcohol dependence.[1][10][11][12]



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Caption: In vivo ethanol consumption workflow.

Animals:

• Adult male C57BL/6J mice.

Materials:

- GSK1059865
- Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
- Ethanol



- Sucrose (for control experiments)
- Drinking bottles
- Inhalation chambers for ethanol vapor exposure

Procedure:

- Baseline Drinking: Establish a stable baseline of voluntary ethanol (15% v/v) and water intake in a two-bottle choice paradigm.
- Induction of Dependence: Expose mice to chronic intermittent ethanol (CIE) vapor in inhalation chambers for several cycles (e.g., 16 hours of vapor followed by 8 hours of withdrawal) to induce dependence. Control animals are exposed to air.[1]
- Drug Administration: Prepare GSK1059865 in the vehicle at desired concentrations (e.g., 3, 10, 30 mg/kg). Administer the drug or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the drinking session.
- Measurement of Intake: Measure the volume of ethanol and water consumed over a 2-hour period.
- Control for Reward Seeking: To assess the specificity of GSK1059865's effect on ethanol
 consumption versus general reward, test its effect on sucrose (e.g., 5%) intake in a separate
 cohort of animals.[11]
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of GSK1059865 on ethanol intake in dependent and non-dependent mice.

Expected Outcome: **GSK1059865** is expected to significantly and dose-dependently reduce ethanol consumption in dependent mice, with a less pronounced effect in non-dependent animals, and no significant effect on sucrose intake.[1][11]

2. Reduction of Compulsive Food Consumption





This protocol outlines the use of **GSK1059865** to study the involvement of OX1R in binge eating behavior.[13]

Animals:

· Adult female Wistar rats.

Procedure:

- Binge Eating Model: Induce binge-like eating behavior by subjecting rats to a schedule of intermittent access to a highly palatable food (e.g., standard chow and chocolate-flavored pellets).
- Drug Administration: Administer GSK1059865 (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle prior to the palatable food access period.
- Measurement of Food Intake: Quantify the intake of both the palatable food and standard chow during the access period.
- Control for Homeostatic Feeding: Assess the effect of GSK1059865 on regular chow intake in non-food-restricted animals to distinguish between effects on compulsive versus homeostatic eating.
- Data Analysis: Compare the amount of palatable food consumed between the GSK1059865treated and vehicle-treated groups.

Expected Outcome: **GSK1059865** is anticipated to reduce the consumption of palatable food in the binge-eating model without significantly affecting normal chow intake, suggesting a role for OX1R in compulsive but not homeostatic feeding.[13]

Conclusion

GSK1059865 is a potent and selective OX1R antagonist that serves as a critical tool for dissecting the physiological and behavioral roles of the orexin system. The protocols provided herein offer a framework for utilizing **GSK1059865** in both in vitro and in vivo research settings. Its favorable pharmacokinetic properties, including brain penetration, further enhance its utility



in preclinical studies investigating the therapeutic potential of OX1R antagonism in disorders such as addiction and compulsive behaviors.[8]

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